molecular formula C25H18 B150719 9,9-Diphenylfluorene CAS No. 20302-14-1

9,9-Diphenylfluorene

Cat. No. B150719
CAS RN: 20302-14-1
M. Wt: 318.4 g/mol
InChI Key: BKQXUNGELBDWLS-UHFFFAOYSA-N
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Description

9,9-Diphenylfluorene is an organic compound with the molecular formula C25H18 . It has a molecular weight of 318.41 . It is used in industrial and scientific research .


Synthesis Analysis

The synthesis of 9,9-Diphenylfluorene involves solution polycondensation reactions . It can also be synthesized by Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of 9,9-Diphenylfluorene consists of a fluorene core with two phenyl groups attached at the 9-position . The compound has a linear formula of C25H18 .


Chemical Reactions Analysis

While specific chemical reactions involving 9,9-Diphenylfluorene are not detailed in the search results, it’s known that fluorene compounds are generally involved in various organic reactions. For instance, they can participate in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

9,9-Diphenylfluorene is a solid at 20°C . It has a melting point of 224.0 to 228.0°C and a boiling point of 438.9±40.0°C . It is soluble in toluene .

Scientific Research Applications

Polymer Synthesis

9,9-Diphenylfluorene: is used in the synthesis of aromatic poly(amideimide)s. These polymers contain 9,9-diphenylfluorene moieties and amide units in the main chain, which are synthesized through solution polycondensation reactions .

Photophysical Processes

This compound is involved in unique photophysical processes such as Aggregation‐Induced Delayed Fluorescence (AIDF). Materials exhibiting AIDF show weak fluorescence with negligible delayed components in solutions, indicating a potential application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Organic Semiconductor Building Blocks

9,9-Diphenylfluorene: serves as a building block for organic semiconductors. It’s used to control the color of emissions by varying the conjugation length of the oligothiophene core in thiophene-based semiconductors .

Safety and Hazards

9,9-Diphenylfluorene may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and to dispose of the contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

properties

IUPAC Name

9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQXUNGELBDWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328736
Record name 9,9-diphenylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20302-14-1
Record name 20302-14-1
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Record name 9,9-diphenylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Diphenylfluorene
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Synthesis routes and methods

Procedure details

9,9-diphenylfluorene was prepared from α,α-diphenyl-2-biphenylmethanol by the following method. To a solution of the starting carbinol (0.50 g, 1.49 mmol) in CH2Cl2 (10 mL) was added trifluoroacetic acid (10 mL). After refluxing for 1 hour, the reaction was cautiously neutralized by the addition of aqueous NaHCO3. The mixture was then extracted with Et2O (2×100 mL) that was subsequently washed with additional H2O (100 mL) and brine, dried over MgSO4 and concentrated to white solid (0.47 g, 99% yield).
Quantity
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0.5 g
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10 mL
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10 mL
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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